3-[(2,4-Difluorophenoxy)methyl]benzoic acid
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Overview
Description
3-[(2,4-Difluorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H10F2O3. It is characterized by the presence of a benzoic acid moiety linked to a difluorophenoxy group via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenoxy)methyl]benzoic acid typically involves the reaction of 2,4-difluorophenol with benzyl chloride in the presence of a base to form the intermediate 2,4-difluorophenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol or aldehyde.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2,4-Difluorophenoxy)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenoxy group enhances its binding affinity and specificity, leading to various biochemical effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 3-(2,4-Difluorophenoxy)benzoic acid
Uniqueness
3-[(2,4-Difluorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of the difluorophenoxy group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNVLORKDVVMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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